

mass spectrometry for identifying nucleophosmin binding partners

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Compound of Interest

Compound Name: *nucleophosmin*

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Application Note: Unveiling the Nucleophosmin Interactome

Topic: Mass Spectrometry for Identifying **Nucleophosmin** Binding Partners

For: Researchers, scientists, and drug development professionals.

Introduction

Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus, where it plays a crucial role in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2] It acts as a molecular chaperone for both proteins and nucleic acids, shuttling between the nucleus and cytoplasm to participate in a wide array of cellular processes.[1][3] Dysregulation of NPM1 function, through mutation or altered expression, is frequently associated with various cancers, most notably acute myeloid leukemia (AML).[4][5][6]

Given its central role as a cellular hub, the identification of NPM1's binding partners is critical to understanding its diverse functions and its role in disease pathogenesis. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach to delineate the NPM1 interactome. By combining immunoprecipitation (IP) of endogenous NPM1 with high-resolution mass spectrometry, researchers can identify a comprehensive set of interacting proteins, providing valuable insights into the dynamic protein networks that NPM1 orchestrates.

This application note provides a detailed protocol for the identification of NPM1 binding partners using IP-MS and presents a summary of known interactors.

Data Presentation: Nucleophosmin Binding Partners Identified by Mass Spectrometry

The following table summarizes a selection of NPM1 binding partners identified through immunoprecipitation coupled with mass spectrometry (IP-MS) in various cell lines. The data is presented with semi-quantitative values (total spectral counts) to indicate the relative abundance of the identified proteins in the NPM1 complex.

Protein	Gene Symbol	Cellular Location of Interaction	Function	Total Spectral Counts (Example)	Reference
PU.1	SPI1	Nucleus, Cytoplasm	Transcription factor crucial for myeloid differentiation	45 (Nuclear), 25 (Cytoplasmic)	
Ribosomal Protein L5	RPL5	Nucleolus	Component of the 60S ribosomal subunit, involved in ribosome biogenesis	62	[1]
Ribosomal Protein S9	RPS9	Nucleolus	Component of the 40S ribosomal subunit	38	[1]
p53	TP53	Nucleoplasm	Tumor suppressor, key regulator of the cell cycle and apoptosis	30	[7] [8]
ARF tumor suppressor	CDKN2A	Nucleolus, Nucleoplasm	Tumor suppressor that stabilizes p53	28	[1]
SENP3	SENP3	Nucleolus	SUMO-specific protease involved in	22	[1]

			ribosome biogenesis		
DNA methyltransfe rase 3A	DNMT3A	Nucleus	Catalyzes de novo DNA methylation	18	[6] [9]
FLT3	FLT3	Cytoplasm	Receptor tyrosine kinase involved in hematopoiesi s	15 (in NPM1- mutant AML)	[6] [9]
IDH1	IDH1	Cytoplasm	Metabolic enzyme, mutations are common in certain cancers	12 (in NPM1- mutant AML)	[6] [9]
TET2	TET2	Nucleus	Enzyme involved in DNA demethylatio n	20	[6] [9]

Experimental Protocols

This section outlines a detailed protocol for the immunoprecipitation of endogenous NPM1 from cell lysates for subsequent analysis by mass spectrometry. This protocol is adapted from established methods for the analysis of endogenous protein-protein interactions.[\[10\]](#)[\[11\]](#)

Materials and Reagents

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

- Elution Buffer: 0.1 M glycine, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Anti-NPM1 Antibody (IP-grade).
- Isotype control IgG.
- Protein A/G magnetic beads.
- Cell scrapers.
- Microcentrifuge tubes.
- End-over-end rotator.
- Magnetic rack.

Procedure

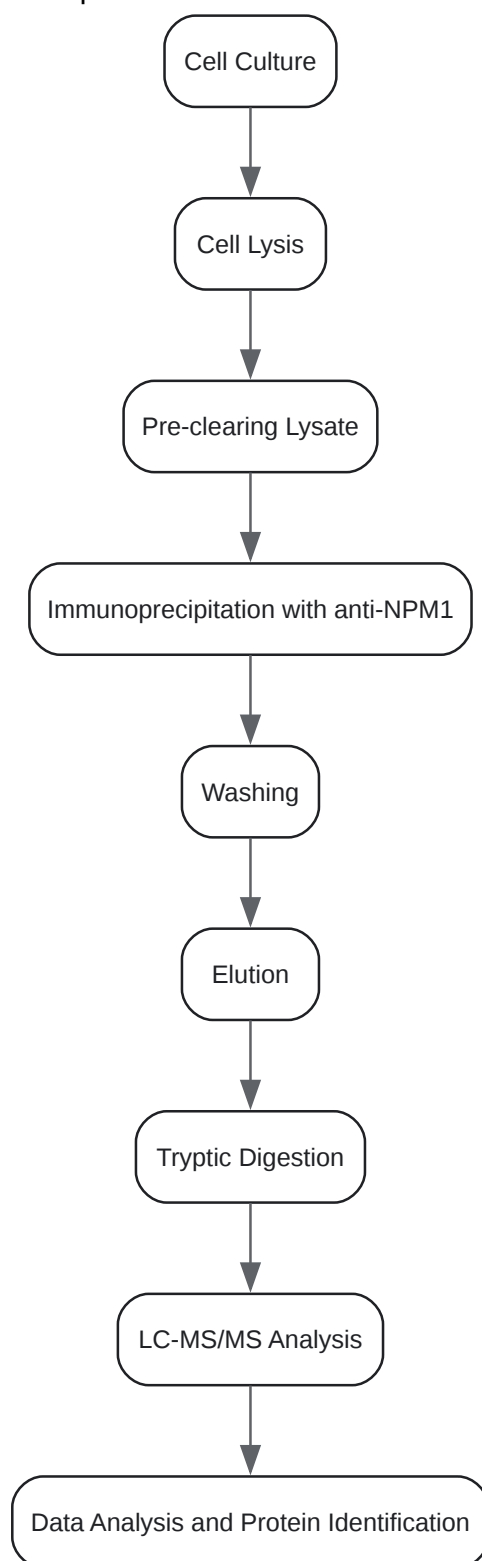
- Cell Culture and Harvesting:
 - Culture cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on an end-over-end rotator.

- Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
- Add the anti-NPM1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Use an isotype control IgG in a parallel sample as a negative control.
- Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Collect the beads on a magnetic rack and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
 - Perform a final wash with 1 mL of ice-cold PBS.
- Elution:
 - Elute the protein complexes by adding 50 µL of Elution Buffer to the beads and incubating for 5 minutes at room temperature.
 - Collect the eluate in a fresh tube and immediately neutralize by adding 5 µL of Neutralization Buffer.
- Sample Preparation for Mass Spectrometry:
 - The eluted proteins can be prepared for mass spectrometry using either in-solution or in-gel digestion protocols.
 - For in-solution digestion, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
 - For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel tryptic digestion.
 - The resulting peptides are then desalted and concentrated using C18 spin columns prior to LC-MS/MS analysis.

Visualizations

Experimental Workflow

Figure 1. Experimental Workflow for NPM1 IP-MS

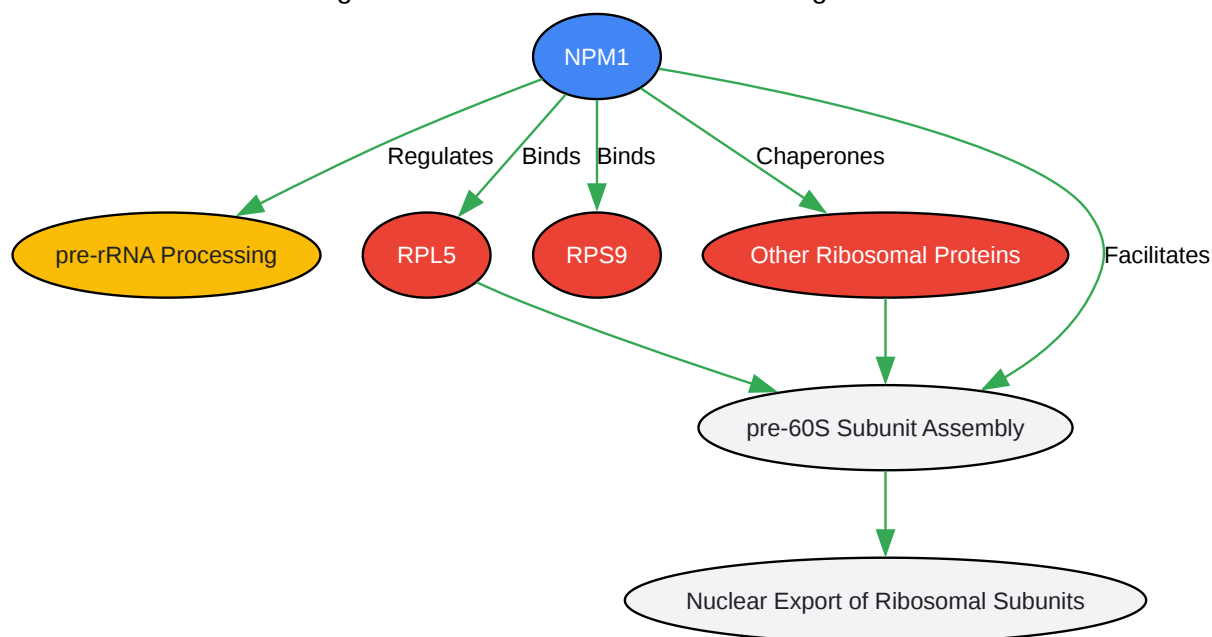


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Caption: Figure 1. A schematic overview of the immunoprecipitation-mass spectrometry (IP-MS) workflow for the identification of NPM1 binding partners.

NPM1 in Ribosome Biogenesis Pathway

Figure 2. NPM1's Role in Ribosome Biogenesis

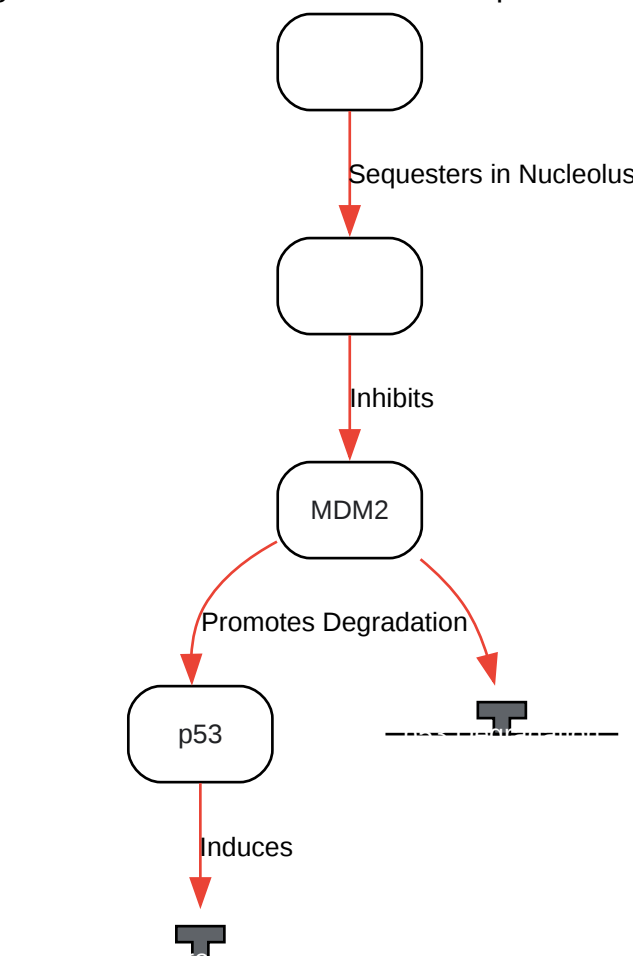


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Caption: Figure 2. NPM1 interacts with ribosomal proteins and facilitates the assembly and nuclear export of the large ribosomal subunit.

NPM1 in the p53 Signaling Pathway

Figure 3. NPM1's Interaction with the p53 Pathway



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Caption: Figure 3. NPM1 regulates p53 activity by sequestering the tumor suppressor ARF in the nucleolus, thereby preventing MDM2-mediated p53 degradation.

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